molecular formula C18H20N2O4 B5852031 N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide

Cat. No.: B5852031
M. Wt: 328.4 g/mol
InChI Key: PJFFOKYYMFXHJL-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a 2,4-dimethylphenoxy group and a methoxybenzohydrazide moiety. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzohydrazides .

Scientific Research Applications

N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-9-16(13(2)10-12)24-11-17(21)19-20-18(22)14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFOKYYMFXHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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